

TCO-PEG36-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B12427637

Get Quote

In-Depth Technical Guide to TCO-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TCO-PEG36-acid**, a long-chain, monodisperse polyethylene glycol (PEG) linker containing a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid. This reagent is a valuable tool in the field of bioconjugation and is particularly relevant for applications in drug development, diagnostics, and proteomics. Its unique properties facilitate the precise and efficient coupling of molecules through bioorthogonal click chemistry.

Core Properties and Specifications

TCO-PEG36-acid is characterized by its high purity and defined structure, which are critical for reproducible and well-controlled bioconjugation experiments. The extended PEG36 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.

Parameter	Value	Reference
Molecular Formula	C84H163NO40	[1][2][3][4][5]
Molecular Weight	1827.18 g/mol	
Purity	Typically ≥95%	_
Solubility	Soluble in DMSO, DMF, DCM	_
Storage Conditions	-20°C	_

Principle of Reactivity: TCO-Tetrazine Ligation

The TCO group on the linker reacts specifically and rapidly with a tetrazine (Tz) moiety via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This bioorthogonal reaction is exceptionally fast, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹. A key advantage of this "click chemistry" is its ability to proceed under mild, biocompatible conditions (e.g., in aqueous buffers at room temperature) without the need for a catalyst, making it ideal for conjugating sensitive biological molecules. The reaction is highly specific, avoiding cross-reactivity with other functional groups found in biological systems, and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

The terminal carboxylic acid of **TCO-PEG36-acid** allows for its conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins or antibodies. This is typically achieved by activating the carboxylic acid to form an active ester, which then readily reacts with the amine to form a stable amide bond.

Applications in Research and Drug Development

The unique properties of **TCO-PEG36-acid** make it a versatile tool for a range of applications, including:

 Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic. The long PEG spacer can help to improve the solubility and stability of the ADC.

- PROTAC® Development: TCO-PEG36-acid is employed as a flexible linker to connect a
 target protein-binding ligand and an E3 ligase-binding ligand in a Proteolysis-Targeting
 Chimera (PROTAC). PROTACs mediate the ubiquitination and subsequent degradation of
 target proteins.
- Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified targeting
 molecule (e.g., an antibody) is administered first, followed by a tetrazine-labeled imaging or
 therapeutic agent. This strategy can enhance the target-to-background ratio and reduce offtarget toxicity.
- Surface Functionalization: The linker can be used to immobilize biomolecules on surfaces for applications such as biosensors and immunoassays.

Experimental Protocols

The following are detailed methodologies for the use of **TCO-PEG36-acid** in a typical bioconjugation workflow.

Protocol 1: Activation of TCO-PEG36-acid and Conjugation to a Primary Amine-Containing Molecule (e.g., an Antibody)

This protocol describes the two-step process of first activating the carboxylic acid of **TCO-PEG36-acid** to form an NHS ester, followed by its conjugation to a protein.

Materials:

- TCO-PEG36-acid
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Activation of TCO-PEG36-acid:
 - Dissolve TCO-PEG36-acid, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO.
 A typical molar ratio is 1:1.2:1.2 (TCO-PEG36-acid:NHS:EDC).
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Protein Preparation:
 - Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
- Conjugation Reaction:
 - Add the activated TCO-PEG36-acid solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point for optimization.
 - Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.
- Quenching (Optional):
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
- Purification:
 - Remove the excess, unreacted linker using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization:

 Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.

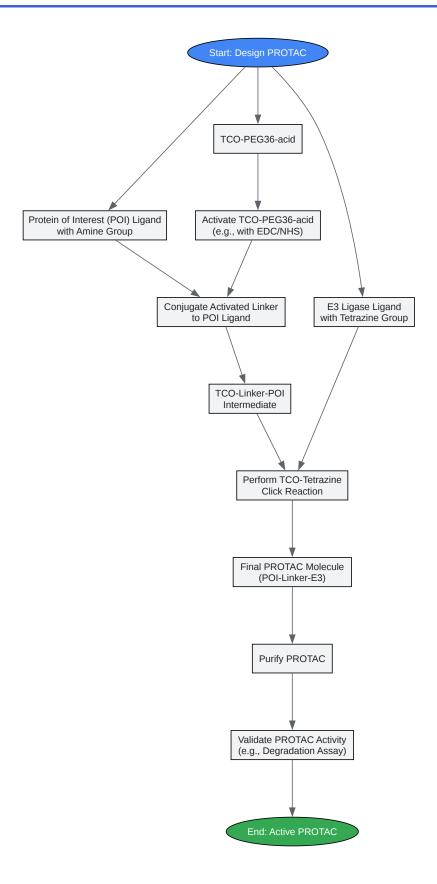
Materials:

- TCO-functionalized Protein A (from Protocol 1)
- Tetrazine-functionalized Protein B
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reaction Setup:
 - In a suitable reaction vessel, combine the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B in the reaction buffer. A 1:1 molar ratio is a good starting point, although a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete reaction of the TCO-protein.
- Ligation Reaction:
 - Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance between 510 and 550 nm.
- Purification (Optional):
 - If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

- Analysis:
 - The formation of the conjugate can be confirmed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product. Mass spectrometry can also be used for further characterization.


Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in using **TCO-PEG36-acid** for bioconjugation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker -PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO-PEG36-acid | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- To cite this document: BenchChem. [TCO-PEG36-acid molecular weight and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427637#tco-peg36-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com